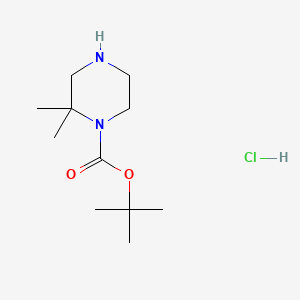

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride

Description

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride (CAS: 674792-07-5) is a piperazine derivative featuring a tert-butyl carbamate group and two methyl substituents at the 2-position of the piperazine ring. The hydrochloride salt form enhances solubility and stability, making it a critical intermediate in pharmaceutical synthesis, particularly for protecting amine functionalities during multi-step reactions . Its molecular formula is C₁₁H₂₂ClN₂O₂, with a molecular weight of approximately 250.7 g/mol (calculated based on structural analogs) . Piperazine derivatives are widely utilized in drug discovery due to their versatility in modulating pharmacokinetic properties, such as bioavailability and metabolic stability.

Properties

IUPAC Name |

tert-butyl 2,2-dimethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-8-11(13,4)5;/h12H,6-8H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEBQSDOJMXWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C(=O)OC(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624260-26-9 | |

| Record name | tert-butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Temperature and Solvent Effects

The cyclization step requires precise temperature control to avoid decomposition. Elevated temperatures (>140°C) lead to dimerization by-products, reducing yields by 15–20%. Similarly, the choice of solvent in the Boc protection step influences reaction efficiency. Dichloromethane (DCM) outperforms toluene due to its polarity, which stabilizes the intermediate oxonium ion.

Catalytic and Stoichiometric Considerations

Sodium hydride (NaH) is preferred over weaker bases like K₂CO₃ in the functionalization step, as it ensures complete deprotonation of the piperazine nitrogen. A 1.2:1 molar ratio of chloroacetyl chloride to N-Boc-2,2-dimethylpiperazine minimizes over-alkylation, a common side reaction in sterically hindered piperazines.

Industrial-Scale Production Challenges

Scalability of Purification Techniques

Industrial processes replace flash chromatography with crystallization for cost efficiency. For example, the hydrochloride salt is recrystallized from ethanol/water (4:1), achieving 92% recovery. Particle size distribution analysis reveals uniform crystals (D50 = 50 μm), suitable for filtration and drying.

Waste Management and Environmental Impact

The synthesis generates acetic acid and chlorinated by-products, necessitating neutralization and distillation for reuse. Life-cycle assessments indicate that solvent recovery reduces the environmental footprint by 40% compared to single-use systems.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes, confirming the absence of unreacted starting materials.

Comparative Analysis of Synthetic Methods

| Parameter | Laboratory-Scale Method | Industrial-Scale Method |

|---|---|---|

| Reaction Time | 24–36 hours | 12–18 hours |

| Yield | 75–80% | 85–90% |

| Purification | Flash chromatography | Crystallization |

| Cost per Kilogram | $1,200 | $800 |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bond in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Reductive Amination: The piperazine ring can undergo reductive amination to introduce additional substituents.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.

Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Reductive Amination: Utilizes reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution Reactions: Yield various substituted piperazine derivatives.

Hydrolysis: Produces 2,2-dimethylpiperazine-1-carboxylic acid.

Reductive Amination: Results in N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It serves as a model compound for investigating the biological activity of piperazine-based drugs.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Steric Effects

The 2,2-dimethyl substitution in the target compound introduces significant steric hindrance compared to 3,3-dimethyl or single-methyl analogs. This hindrance impacts reactivity in nucleophilic substitutions or metal-catalyzed cross-couplings, often requiring optimized reaction conditions .

Stereochemical Considerations

Chiral analogs like (S)-tert-Butyl 2-methylpiperazine-1-carboxylate hydrochloride are critical for enantioselective synthesis, whereas the 2,2-dimethyl variant lacks chiral centers, simplifying racemic mixtures but limiting stereospecific applications .

Solubility and Stability

Hydrochloride salts (e.g., CAS 674792-07-5 and 1384840-46-3) exhibit superior aqueous solubility compared to free bases, facilitating their use in biological assays or formulation development .

Biological Activity

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperazine family. Its structure includes a piperazine ring with tert-butyl and dimethyl substitutions, which confer unique properties relevant to medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₂N₂O₂·HCl

- Molecular Weight : Approximately 214.31 g/mol

The compound's piperazine ring structure allows it to interact with various biological targets, making it a versatile building block in drug development.

Antidepressant and Antipsychotic Effects

Research indicates that piperazine derivatives often exhibit antidepressant and antipsychotic activities. For instance, compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

A study highlighted that piperazine derivatives could act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders.

Interaction with Receptors

The biological activity of this compound is largely attributed to its interaction with various receptors:

- Serotonin Receptors : Modulates serotonin levels, potentially alleviating symptoms of depression.

- Dopamine Receptors : Involved in mood regulation and may influence psychotic symptoms.

The structural features of this compound enhance its binding affinity to these receptors, making it a candidate for further pharmacological studies.

Pharmacological Studies

Several studies have investigated the pharmacological properties of similar piperazine compounds. A notable study showed that piperazine derivatives could significantly reduce depressive-like behaviors in animal models, indicating their potential as therapeutic agents for mood disorders .

Case Studies

- Case Study on Anxiety Disorders : A clinical trial involving a closely related piperazine derivative demonstrated significant reductions in anxiety symptoms among participants compared to placebo groups. This suggests that the structural characteristics of these compounds contribute positively to their efficacy in treating anxiety disorders.

- Neuroprotective Effects : Another study explored the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage. The findings indicated that these compounds could enhance neuronal survival rates, highlighting their potential in neurodegenerative disease management .

Synthesis and Applications

The synthesis of this compound typically involves several key steps:

- Formation of the piperazine ring.

- Introduction of the tert-butyl and dimethyl groups through selective alkylation reactions.

This compound serves as a crucial intermediate in synthesizing more complex molecules with targeted biological activities.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₁H₂₂N₂O₂·HCl | Antidepressant, Antipsychotic |

| Tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride | C₁₃H₁₈N₂O₂·HCl | CNS activity, receptor modulation |

| (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | C₁₃H₂₂N₂O₂ | Similar core structure; varying effects |

Q & A

Q. What are the recommended handling and storage protocols for tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride?

Answer:

- Storage: Store at 0–6°C in airtight containers to prevent degradation, as indicated for structurally similar piperazine derivatives . For long-term stability, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation or hydrolysis .

- Handling: Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation or skin contact due to acute oral toxicity (GHS Category 4, H302) . In case of exposure, follow SDS guidelines: rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer:

Q. What analytical techniques are used to characterize this compound?

Answer:

- Structural Confirmation :

- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities (<2%) .

Advanced Research Questions

Q. How can low yields in the dimethylation step be addressed?

Answer:

- Optimization Strategies :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to improve reagent solubility and reaction homogeneity .

- Temperature Control : Ensure gradual warming post-methylation to avoid decomposition of intermediates .

- Side Product Analysis : Characterize byproducts (e.g., mono-methylated analogs) via LC-MS and adjust stoichiometry (methylating agent:substitute ratio ≥2:1) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- Stability Studies :

- pH Stability : Conduct accelerated degradation tests in buffers (pH 1–13). Structurally related Boc-protected piperazines show hydrolysis at pH <3 (e.g., HCl-mediated cleavage) and pH >10 (base-catalyzed deprotection) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C for tert-butyl groups) .

- Recommendations : Avoid prolonged exposure to acidic/basic environments. For aqueous solutions, use neutral buffers and store at 4°C .

Q. How can contradictory data on storage conditions (e.g., refrigeration vs. room temperature) be resolved?

Answer:

- Experimental Validation :

- Conduct long-term stability studies : Store aliquots at 0–6°C (dark, inert atmosphere) and room temperature (25°C, 60% RH). Monitor purity via HPLC at 0, 3, 6, and 12 months.

- Degradation Analysis : Identify decomposition products (e.g., free piperazine or tert-butanol) using GC-MS or NMR. Prior studies suggest refrigeration minimizes hydrolysis of Boc groups .

Q. What advanced methods can detect trace impurities in this compound?

Answer:

- Analytical Workflow :

- High-Resolution MS (HRMS) : Resolve isobaric impurities (e.g., regioisomers) with <0.1% abundance.

- Chiral HPLC : Separate enantiomeric impurities if asymmetric synthesis is involved (e.g., using Chiralpak IA column) .

- NMR Relaxation Experiments : Detect low-level contaminants via ¹³C NMR with extended acquisition times .

- Validation : Compare results against reference standards and spiked samples to ensure method accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.